molecular formula C9H18Cl2 B1294622 1,9-Dichlorononane CAS No. 821-99-8

1,9-Dichlorononane

Cat. No.: B1294622
CAS No.: 821-99-8
M. Wt: 197.14 g/mol
InChI Key: JMGRNJZUQCEJDB-UHFFFAOYSA-N
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Description

1,9-Dichlorononane: is an organic compound with the molecular formula C9H18Cl2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound consists of a nine-carbon chain with chlorine atoms attached to the first and ninth carbon atoms. This structure makes it a versatile compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Dichlorononane can be synthesized through the chlorination of nonane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Nonane or other inert solvents.

    Catalyst: Radical initiators like azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions: 1,9-Dichlorononane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups like hydroxyl, amino, or alkoxy groups.

    Reduction Reactions: The compound can be reduced to nonane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert this compound to corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products:

    Substitution: 1,9-Dihydroxynonane, 1,9-Diaminononane.

    Reduction: Nonane.

    Oxidation: 1,9-Nonanedioic acid, 1,9-Nonanedial.

Scientific Research Applications

1,9-Dichlorononane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential use in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,9-Dichlorononane involves its ability to undergo various chemical transformations. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also act as a precursor for the synthesis of more complex molecules, which can interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

    1,8-Dichlorooctane: Similar structure but with an eight-carbon chain.

    1,10-Dichlorodecane: Similar structure but with a ten-carbon chain.

    1,9-Dibromononane: Similar structure but with bromine atoms instead of chlorine.

Uniqueness: 1,9-Dichlorononane is unique due to its specific chain length and the position of chlorine atoms, which confer distinct reactivity and properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1,9-dichlorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGRNJZUQCEJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870778
Record name Nonane, 1,9-dichloro-
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Molecular Weight

197.14 g/mol
Source PubChem
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CAS No.

821-99-8
Record name 1,9-Dichlorononane
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Record name Nonane, 1,9-dichloro-
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Record name 1,9-DICHLORONONANE
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Record name Nonane, 1,9-dichloro-
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Record name Nonane, 1,9-dichloro-
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Record name 1,9-dichlorononane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the dehalogenation mechanisms of 1,9-dichlorononane in microorganisms?

A: Research suggests that dehalogenation of this compound can occur under both aerobic and anaerobic conditions, depending on the microorganism and the specific haloalkane. For instance, a Pseudomonas sp. dehalogenated this compound aerobically but not anaerobically. [] Conversely, other microorganisms, like strain ml5-3, could remove halogens from 1-chlorobutane under anaerobic conditions, suggesting the involvement of halidohydrolase. [] Interestingly, resting cells of Pseudomonas sp. grown on n-undecane, but not those grown on glycerol, could dehalogenate this compound in the presence of chloramphenicol. [] This difference highlights the influence of growth conditions on the dehalogenation capability of microorganisms.

Q2: Does the position of the halogen atom on the alkane chain influence its biodegradability?

A: Yes, the position of the halogen atom significantly affects the biodegradability of haloalkanes. Studies revealed that methane-utilizing bacteria primarily dehalogenated short-chained chlorinated hydrocarbons at their terminal positions. [] This preference for terminal dehalogenation suggests that the accessibility of the halogen atom to the microbial enzymes plays a crucial role in the degradation process. Additionally, research demonstrated that while several bacterial strains could dehalogenate 3-chlorinated aliphatic acids, only one could dehalogenate 2-chlorinated aliphatic acids. [] This difference further underscores the importance of the halogen atom's position in dictating the biodegradation pathway.

Q3: Can this compound form inclusion compounds, and what insights can we gain from their characterization?

A: Yes, this compound can form inclusion compounds with host molecules like tris(5-acetyl-3-thienyl)methane (TATM). [] Characterizing these inclusion compounds using techniques like thermogravimetric analysis (TGA), 13C CP/MAS NMR, powder X-ray diffraction, and differential scanning calorimetry (DSC) provides valuable insights into their structural and thermal properties. [] For example, TGA helps determine the host-guest stoichiometric ratios, revealing that this compound forms a 4H:1G inclusion compound with TATM. [] This information is crucial for understanding the molecular organization and interactions within these supramolecular assemblies.

Q4: Has a specific enzyme responsible for dehalogenation of this compound been identified?

A: While research has identified microorganisms capable of dehalogenating this compound, pinpointing the specific enzyme responsible remains an active area of investigation. An enzyme preparation from a soil isolate was shown to release chloride from this compound, suggesting the involvement of a dehalogenase enzyme. [] Further research is needed to isolate, purify, and characterize this enzyme, unraveling the molecular mechanisms behind its dehalogenation activity.

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